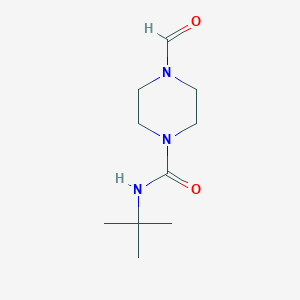

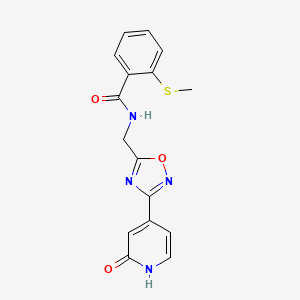

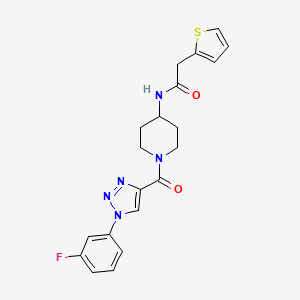

N-tert-butyl-4-formylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

The use of N-tert-butanesulfinyl imines is a notable method for the asymmetric synthesis of amines, which are crucial in the development of amino acids, peptides, and numerous pharmaceutical agents. This methodology leverages the N-tert-butanesulfinyl group's ability to serve as a chiral directing group, facilitating the production of highly enantioenriched amines through the addition of various nucleophiles to imines. The process typically involves condensation with carbonyl compounds, nucleophile addition, and subsequent cleavage of the tert-butanesulfinyl group, yielding a wide range of amines with high enantioselectivity (Ellman et al., 2002).

Poly(amido-amine)s for Biological Applications

Another application is the synthesis of poly(amido-amine)s (PAAs) with varying basicity and physicochemical properties. These polymers have been investigated for their endosomolytic properties, which are crucial for delivering therapeutic agents into cells. The study of these PAAs reveals a correlation between their physicochemical properties and biological responses, such as cytotoxicity and the ability to induce haemolysis in a pH-dependent manner, providing insights into designing better drug delivery systems (Ferruti et al., 2000).

Development of Anticancer Agents

Furthermore, derivatives of N-tert-butyl-4-formylpiperazine-1-carboxamide have been synthesized and evaluated for their potential as anticancer agents. A study on functionalized amino acid derivatives highlighted compounds with significant cytotoxicity against human cancer cell lines, including ovarian and oral cancers. These findings underscore the potential of such compounds in the development of new therapeutic agents for cancer treatment (Kumar et al., 2009).

Lewis Basic Catalysis

Additionally, derivatives of l-piperazine-2-carboxylic acid, such as N-formamides, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This method has shown excellent yields and enantioselectivities across a broad range of substrates, including both aromatic and aliphatic ketimines. The success of these catalysts in facilitating hydrosilylation reactions underscores their utility in synthetic chemistry, enabling the efficient synthesis of valuable chiral amine products (Wang et al., 2006).

Propiedades

IUPAC Name |

N-tert-butyl-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c1-10(2,3)11-9(15)13-6-4-12(8-14)5-7-13/h8H,4-7H2,1-3H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNZGCSMHUNJJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)

![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide](/img/structure/B2651706.png)

![6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)

![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)